molecular formula C13H16O B1324733 Cyclobutyl 3,4-dimethylphenyl ketone CAS No. 898790-76-6

Cyclobutyl 3,4-dimethylphenyl ketone

Cat. No.: B1324733
CAS No.: 898790-76-6
M. Wt: 188.26 g/mol
InChI Key: GCJOQYCUFPVCMQ-UHFFFAOYSA-N
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Description

Cyclobutyl 3,4-dimethylphenyl ketone is an organic compound belonging to the ketone family It is characterized by a cyclobutyl group attached to a 3,4-dimethylphenyl ring through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl 3,4-dimethylphenyl ketone typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclobutanecarbonyl chloride and 3,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl 3,4-dimethylphenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Cyclobutyl 3,4-dimethylphenyl ketone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in the development of new pharmaceuticals.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • Cyclobutyl phenyl ketone
  • Cyclobutyl 2,4-dimethylphenyl ketone
  • Cyclopropyl 3,4-dimethylphenyl ketone

Comparison: Cyclobutyl 3,4-dimethylphenyl ketone is unique due to the presence of both cyclobutyl and 3,4-dimethylphenyl groups. This combination imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic distribution, compared to similar compounds. These features can influence the compound’s reactivity and interactions with other molecules, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

cyclobutyl-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-9-6-7-12(8-10(9)2)13(14)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJOQYCUFPVCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2CCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642532
Record name Cyclobutyl(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-76-6
Record name Cyclobutyl(3,4-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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